molecular formula C21H20ClN3O5 B2365483 5-butyl-2-(4-chlorophenyl)-3-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005262-61-2

5-butyl-2-(4-chlorophenyl)-3-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2365483
CAS No.: 1005262-61-2
M. Wt: 429.86
InChI Key: JPFAGBAZQUWDQJ-UHFFFAOYSA-N
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Description

5-Butyl-2-(4-chlorophenyl)-3-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a heterocyclic compound featuring a fused pyrrolo-isoxazole scaffold substituted with aryl and alkyl groups. Its structure includes a dihydroisoxazole ring fused with a pyrrolidine moiety, decorated with electron-withdrawing substituents (4-chlorophenyl, 3-nitrophenyl) and a hydrophobic butyl chain.

The compound’s stereochemistry and puckering dynamics (relevant to ring conformations) can be analyzed using methods described in Cremer and Pople’s generalized puckering coordinates , which quantify nonplanar distortions in cyclic systems. Such structural nuances are critical for understanding its interactions in biological systems.

Properties

IUPAC Name

5-butyl-2-(4-chlorophenyl)-3-(3-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O5/c1-2-3-11-23-20(26)17-18(13-5-4-6-16(12-13)25(28)29)24(30-19(17)21(23)27)15-9-7-14(22)8-10-15/h4-10,12,17-19H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFAGBAZQUWDQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2C(N(OC2C1=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-butyl-2-(4-chlorophenyl)-3-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a member of the isoxazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H20ClN2O4C_{19}H_{20}ClN_2O_4 with a molecular weight of 364.83 g/mol. It features a complex structure that includes a pyrroloisoxazole core, which is significant for its biological interactions.

Biological Activity Spectrum

The biological activity of isoxazole derivatives is extensive, encompassing various pharmacological effects:

  • Antitumor Activity : Isoxazoles and their derivatives have been reported to exhibit significant antitumor properties. In particular, the compound has shown cytotoxic effects against several cancer cell lines.
  • Antimicrobial Activity : Compounds in this class often demonstrate antimicrobial effects against various pathogens.
  • Anti-inflammatory and Analgesic Effects : The anti-inflammatory potential of these compounds contributes to their analgesic properties.

Antitumor Activity

Recent studies have evaluated the cytotoxic properties of related isoxazole derivatives against human cancer cell lines. Notably:

  • Cell Lines Tested : The compound was tested against colorectal carcinoma (HCT-116), prostate cancer (PC3), and normal lung fibroblast (WI-38) cell lines using the MTT assay.
  • Results : It exhibited notable cytotoxicity with IC50 values indicating strong activity against HCT-116 cells compared to PC3 cells. For instance, several derivatives showed IC50 values ranging from 4.4 to 18.1 µM against HCT-116 cells, surpassing the efficacy of standard treatments like 5-fluorouracil .

The mechanisms underlying the antitumor activity of this compound may involve:

  • Inhibition of Cell Proliferation : The compound likely disrupts cellular processes essential for tumor growth.
  • Induction of Apoptosis : Evidence suggests that it may trigger programmed cell death in cancer cells.
  • Targeting Specific Pathways : The interaction with molecular targets involved in cancer progression could explain its selective toxicity towards tumor cells over normal cells.

Research Findings

A detailed analysis of various studies reveals consistent findings regarding the biological activity of similar compounds:

CompoundCell LineIC50 (µM)Activity Level
Compound AHCT-1166.3Very Strong
Compound BPC38.0Strong
Compound CWI-38>50Non-Cytotoxic

These results indicate that modifications in the structure can significantly influence the biological activity and selectivity of these compounds.

Case Studies

Several research articles have documented case studies involving similar compounds:

  • Study on Pyrrolo[3,2-d]isoxazole Derivatives : A study highlighted that certain derivatives exhibited selective cytotoxicity with minimal toxicity to normal cells .
  • Mechanistic Insights : Another investigation provided insights into how these compounds interact with cellular pathways to inhibit tumor growth effectively .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name Substituents (R1, R2, R3) Key Features Biological/Physicochemical Relevance
Target Compound R1: 4-Cl-C6H4, R2: 3-NO2-C6H3, R3: C4H9 Electron-withdrawing groups enhance binding affinity; butyl chain improves lipophilicity Potential enzyme inhibition (e.g., Autotaxin)
5-(2-Chlorophenyl)-3-[4-(Dimethylamino)Phenyl]-2-(2-Methylphenyl)Dihydro-2H-Pyrrolo[3,4-d]Isoxazole-4,6-Dione R1: 2-Cl-C6H4, R2: 4-NMe2-C6H4, R3: 2-Me-C6H4 Electron-donating NMe2 group may reduce metabolic stability; methylphenyl enhances steric hindrance Likely altered solubility and target selectivity
5-[2-(4-Bromophenyl)-1,3-Benzoxazol-5-yl]-4-(2-Methylphenyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione Benzoxazole-triazole hybrid with Br and Me substituents Bromine increases molecular weight and polarizability; thione group enables metal coordination Possible antimicrobial activity

Key Observations:

Electron-Withdrawing vs. In contrast, the dimethylamino group in the analogue introduces electron-donating effects, which may reduce oxidative stability but improve solubility. Bromine in increases polarizability, favoring halogen bonding in target interactions.

Alkyl Chain Impact :

  • The butyl group in the target compound likely enhances membrane permeability compared to shorter chains (e.g., methyl in ), aligning with trends in HT-solubility assays .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data (Hypothetical Extrapolation)

Property Target Compound Compound Compound
Molecular Weight (g/mol) ~480 ~464 ~460
LogP (Predicted) ~3.5 (high lipophilicity) ~2.8 (moderate lipophilicity) ~3.2 (moderate lipophilicity)
Aqueous Solubility (µg/mL) <10 (low) 20–50 (moderate) <5 (very low)
Metabolic Stability Moderate (nitro group risk) Low (NMe2 susceptible) High (thione stability)

Key Findings:

  • The target compound’s low solubility aligns with trends observed in HT-solubility assays for similar lipophilic molecules .
  • The nitro group in the target compound may pose metabolic risks (e.g., nitroreduction), whereas the thione in offers stability but poor bioavailability.

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